molecular formula C19H21N5O2 B6436604 3-methyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydroquinazolin-4-one CAS No. 2549028-27-3

3-methyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydroquinazolin-4-one

Cat. No. B6436604
CAS RN: 2549028-27-3
M. Wt: 351.4 g/mol
InChI Key: NEVMSLQYRYRBPL-UHFFFAOYSA-N
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Description

Compounds with structures similar to “3-methyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydroquinazolin-4-one” are often synthesized for their potential biological activities . For example, pyrazinamide is an important first-line drug used in shortening TB therapy . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution . For example, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as FT-IR, 1H NMR, EI-MS and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve aromatic nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often characterized using techniques such as FT-IR, 1H NMR, EI-MS and elemental analysis .

Mechanism of Action

The mechanism of action of similar compounds often involves their interaction with biological targets. For example, some compounds were found to exhibit significant activity against Mycobacterium tuberculosis H37Ra .

Safety and Hazards

The safety and hazards associated with similar compounds are often evaluated through cytotoxicity studies on cells. For example, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells .

Future Directions

The future directions for research on similar compounds often involve further development and evaluation of their biological activities. For example, the molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

3-methyl-2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-23-18(25)15-4-2-3-5-16(15)22-19(23)24-10-6-14(7-11-24)13-26-17-12-20-8-9-21-17/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVMSLQYRYRBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1N3CCC(CC3)COC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydroquinazolin-4-one

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